1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Description
1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a cyclopropane carboxylic acid moiety
Properties
IUPAC Name |
1-[4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(14-4-3-5-15(12-14)24-2)19-8-10-20(11-9-19)16(21)18(6-7-18)17(22)23/h3-5,12-13H,6-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEGXOQPCVAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzene and an appropriate alkyl halide.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling Reactions: The final coupling of the piperazine, methoxyphenyl, and cyclopropane carboxylic acid moieties can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopropane carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These combined interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[1-(3-Hydroxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
- 1-[4-[1-(3-Methylphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
- 1-[4-[1-(3-Chlorophenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Uniqueness
1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
